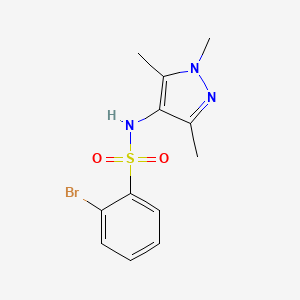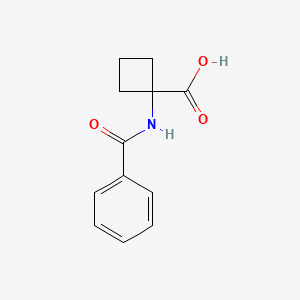
1-Benzamidocyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzamidocyclobutanecarboxylic acid is a unique organic compound characterized by a cyclobutane ring attached to a benzamide group and a carboxylic acid group
Preparation Methods
The synthesis of 1-Benzamidocyclobutanecarboxylic acid typically involves several steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through intramolecular cyclization of suitable precursors, such as 1,4-dibromobutane, using a base.
Introduction of Benzamide Group: The benzamide group can be introduced through a reaction with benzoyl chloride in the presence of a base.
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
1-Benzamidocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzamide group can undergo substitution reactions with suitable nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzamidocyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Benzamidocyclobutanecarboxylic acid involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with proteins, affecting their function. The cyclobutane ring’s strain can also influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-Benzamidocyclobutanecarboxylic acid can be compared with other similar compounds, such as:
Cyclobutanecarboxylic acid: Lacks the benzamide group, making it less versatile in forming hydrogen bonds.
Benzocyclobutenecarboxylic acid: Contains a benzene ring fused to a cyclobutane ring, offering different reactivity and applications.
Benzimidazole derivatives: These compounds have a different core structure but share some functional group similarities, leading to comparable applications in drug development.
The uniqueness of this compound lies in its combination of a strained cyclobutane ring with a benzamide group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzamidocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10(9-5-2-1-3-6-9)13-12(11(15)16)7-4-8-12/h1-3,5-6H,4,7-8H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYPLRLNYZGXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7603500.png)
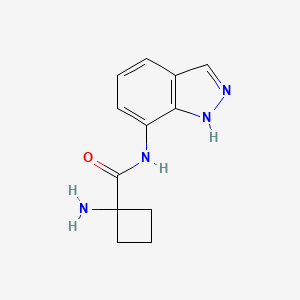

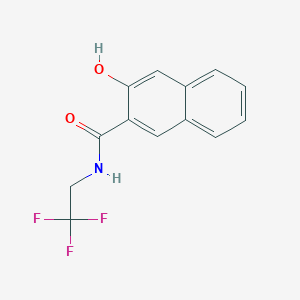
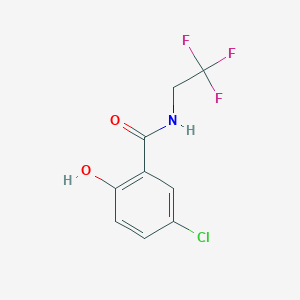
![1-[(3-Chlorobenzoyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7603537.png)
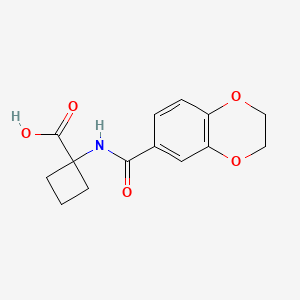
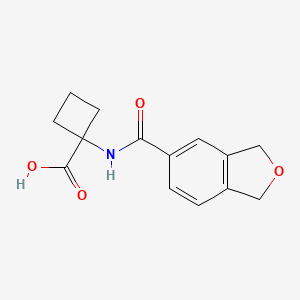
![1-[[2-(4-Fluorophenyl)acetyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7603572.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7603579.png)
![1-[[2-(4-Bromo-2-chlorophenoxy)acetyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7603581.png)
![N-methyl-1-[1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]methanamine](/img/structure/B7603586.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclobutane-1-carboxylic acid](/img/structure/B7603594.png)
